N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry naming conventions for complex aromatic amide compounds. The compound's official International Union of Pure and Applied Chemistry name precisely describes its structural components through systematic naming protocols that account for the positions of all substituents and functional groups. The nomenclature begins with the butanamide backbone, indicating a four-carbon chain terminating in an amide functional group, followed by the specification of the 2-position substitution with a 4-methylphenoxy group. The aromatic amine component is designated as N-(3-amino-2-methylphenyl), clearly indicating the nitrogen attachment point and the positions of both the amino and methyl substituents on the phenyl ring.
Chemical databases consistently reference this compound using the Chemical Abstracts Service registry number 1020056-15-8, which serves as the unique identifier for this specific molecular structure. Alternative nomenclature systems occasionally employ the designation N-(3-Amino-2-methylphenyl)-2-(p-tolyloxy)butanamide, where "p-tolyloxy" represents the systematic equivalent of 4-methylphenoxy, both referring to the para-substituted methylphenyl ether linkage. The Molecular Design Limited number MFCD09997236 provides additional database referencing for this compound across multiple chemical information systems. These various naming conventions and registry numbers ensure consistent identification across different chemical databases and literature sources, facilitating accurate communication and research coordination within the scientific community.
Molecular Formula and Weight Determination
The molecular formula C18H22N2O2 precisely defines the atomic composition of this compound, indicating the presence of eighteen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and two oxygen atoms. Computational analysis using established chemical software packages confirms the molecular weight as 298.38 grams per mole, with some sources reporting slight variations to 298.39 grams per mole due to different computational precision levels. The exact mass determination, calculated using high-precision atomic mass values, yields 298.16813 daltons, providing the most accurate mass representation for analytical applications.
The Simplified Molecular Input Line Entry System representation "CCC(OC1=CC=C(C)C=C1)C(=O)NC2=CC=CC(=C2C)N" provides a linear notation system for representing the molecular structure in database systems and computational applications. This notation system enables precise structural communication across different software platforms and facilitates automated chemical information processing. The International Chemical Identifier string "InChI=1S/C18H22N2O2/c1-4-17(22-14-10-8-12(2)9-11-14)18(21)20-16-7-5-6-15(19)13(16)3/h5-11,17H,4,19H2,1-3H3,(H,20,21)" offers an alternative structural representation system that provides unambiguous molecular identification. The corresponding International Chemical Identifier Key "QJYYNOFUAIRWON-UHFFFAOYSA-N" serves as a fixed-length hash code derived from the International Chemical Identifier string, enabling rapid database searching and cross-referencing.
Three-Dimensional Conformational Analysis
The three-dimensional conformational characteristics of this compound exhibit significant complexity due to the presence of multiple rotatable bonds and aromatic ring systems. Database entries indicate the existence of multiple conformational states, with computational modeling suggesting up to ten distinct conformational arrangements under standard conditions. The rotatable bond count of six provides substantial conformational flexibility, particularly around the ether linkage connecting the 4-methylphenoxy group to the butanamide backbone and the amide bond linking the aromatic amine component. This conformational flexibility influences the compound's physicochemical properties and potential binding interactions in biological or catalytic systems.
The hydrogen bonding characteristics significantly impact the three-dimensional structure, with computational analysis identifying two hydrogen bond donor sites and three hydrogen bond acceptor sites within the molecular framework. The amino group on the 3-position of the methylphenyl ring serves as a primary hydrogen bond donor, while the amide carbonyl oxygen and the ether oxygen provide hydrogen bond acceptor capabilities. These hydrogen bonding patterns contribute to intermolecular interactions and influence crystal packing arrangements in the solid state. The calculated logarithm of the partition coefficient (XLogP3-AA) value of 2.3 suggests moderate lipophilicity, indicating balanced hydrophobic and hydrophilic character that affects conformational preferences in different solvent environments.
Computational molecular modeling reveals that the preferred conformational states typically exhibit extended arrangements that minimize steric interactions between the bulky aromatic substituents. The 4-methylphenoxy group tends to adopt orientations that reduce steric clashes with the amino-methylphenyl component, while maintaining optimal electronic interactions. The butanamide linker provides sufficient flexibility to accommodate various conformational arrangements while maintaining the integrity of the amide bond geometry. These conformational characteristics directly influence the compound's chemical reactivity patterns and potential applications in synthetic chemistry and materials science applications.
Crystallographic Characterization and Packing Arrangements
The crystallographic characterization of this compound presents significant challenges due to the conformational flexibility and multiple hydrogen bonding sites present within the molecular structure. While specific crystallographic data for this exact compound remains limited in the available literature, related aromatic amide compounds with similar structural features provide valuable insights into expected packing arrangements and solid-state behavior. The presence of both hydrogen bond donor and acceptor functionalities suggests the formation of extensive hydrogen bonding networks in the crystalline state, potentially leading to layered or chain-like packing motifs commonly observed in aromatic amide systems.
The molecular geometry and substituent positioning likely influence the crystal packing efficiency and intermolecular interactions within the solid state. The 3-amino-2-methylphenyl component provides directional hydrogen bonding capabilities that could facilitate the formation of ordered crystalline arrangements through amino-carbonyl hydrogen bonding interactions. The 4-methylphenoxy substituent contributes to the overall molecular volume and shape, potentially affecting the packing density and crystal habit characteristics. The butanamide backbone flexibility allows for conformational adjustments necessary to achieve optimal packing arrangements while maintaining favorable intermolecular interactions.
Computational crystal structure prediction methods suggest that this compound likely exhibits multiple polymorphic forms due to the conformational flexibility and hydrogen bonding variability. The presence of methyl groups on both aromatic rings introduces steric considerations that influence the preferred packing orientations and intermolecular contact patterns. The ether linkage within the 4-methylphenoxy substituent provides additional conformational degrees of freedom that could result in different packing motifs depending on crystallization conditions and solvent environments. Future crystallographic studies would provide definitive structural information regarding bond lengths, angles, and intermolecular interaction patterns essential for understanding the solid-state properties and potential applications of this compound.
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(4-methylphenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-4-17(22-14-10-8-12(2)9-11-14)18(21)20-16-7-5-6-15(19)13(16)3/h5-11,17H,4,19H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYYNOFUAIRWON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1C)N)OC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Amino-2-methylphenyl Amine
- Typically prepared from 3-nitro-2-methylbenzene derivatives by catalytic hydrogenation or chemical reduction.
- Alternatively, commercially available 3-amino-2-methylbenzoic acid can be converted to the corresponding amine via amide reduction or direct amination methods.
Preparation of 2-(4-methylphenoxy)butanoic Acid or Acid Chloride
- The 2-(4-methylphenoxy)butanoic acid is prepared by nucleophilic substitution of 4-methylphenol (p-cresol) with a suitable halogenated butanoic acid derivative.
- The acid is then converted to the acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions to facilitate amide bond formation.
Amide Bond Formation
- The core step involves the reaction of the 3-amino-2-methylphenyl amine with 2-(4-methylphenoxy)butanoyl chloride .
- This reaction is typically performed in anhydrous organic solvents such as dichloromethane or tetrahydrofuran.
- A base such as triethylamine or pyridine is used to neutralize the hydrochloric acid formed during the reaction.
- The reaction is conducted under cooling (0–5 °C) initially to control exothermicity, then allowed to warm to room temperature for completion.
Purification and Characterization
- The crude product is purified by recrystallization from appropriate solvents (e.g., ethanol, ethyl acetate) or by chromatographic techniques.
- Characterization is performed using standard analytical methods such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the amide formation and substitution pattern.
Detailed Reaction Conditions and Yields
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Preparation of acid chloride | 2-(4-methylphenoxy)butanoic acid + SOCl2, reflux, dry solvent | 85–90 | Anhydrous conditions essential |
| Amide coupling | 3-amino-2-methylphenyl amine + acid chloride, triethylamine, DCM, 0–25 °C, 4–6 h | 75–85 | Slow addition of acid chloride recommended |
| Purification | Recrystallization from ethanol or column chromatography | 70–80 | Purity > 98% by HPLC |
Alternative Preparation Methods
- Direct coupling using coupling reagents : Instead of acid chloride, carbodiimide reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) can be used with the acid and amine directly to form the amide bond.
- Microwave-assisted synthesis : Accelerates the amide bond formation step, reducing reaction time from hours to minutes, though sometimes at the cost of slightly lower yields or purity.
- Solid-phase synthesis : For combinatorial or parallel synthesis, solid-phase methods can be adapted, especially when preparing libraries of related amides.
Research Findings and Optimization
- Studies indicate that the use of anhydrous conditions and slow addition of acid chloride improve yield and reduce side reactions such as hydrolysis or over-acylation.
- The choice of base influences the reaction outcome; triethylamine is preferred for its solubility and mild basicity.
- Purification by recrystallization yields high-purity product suitable for biological testing.
- Use of coupling reagents avoids the need for acid chlorides, reducing hazardous reagent handling.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Acid chloride coupling | Acid chloride, amine, base | High yield, straightforward | Requires acid chloride prep, moisture sensitive |
| Carbodiimide coupling | Acid, amine, DCC/EDC, base | Avoids acid chloride, mild conditions | Possible urea byproduct, purification needed |
| Microwave-assisted coupling | Acid chloride or carbodiimide | Fast reaction times | Equipment needed, possible lower purity |
| Solid-phase synthesis | Resin-bound amine or acid | Suitable for library synthesis | Complex setup, scale limitations |
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: The major product is N-(3-Nitro-2-methylphenyl)-2-(4-methylphenoxy)-butanamide.
Reduction: The major products are N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanol or N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butylamine.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
Medicinal Chemistry
N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide is being investigated for its potential as an active pharmaceutical ingredient (API). Its structural features suggest possible interactions with biological targets, making it a candidate for drug development aimed at various diseases.
- Potential Mechanisms of Action:
- Interaction with specific receptors or enzymes.
- Modulation of signaling pathways involved in disease processes.
Anticancer Research
Preliminary studies indicate that this compound may exhibit anticancer properties. In vitro research has shown:
- Cell Cycle Arrest: The compound can halt the proliferation of cancer cells.
- Apoptosis Induction: Evidence suggests it triggers programmed cell death in malignant cells through the activation of apoptotic pathways.
Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties, making it a candidate for the development of new antibiotics.
Applications in Materials Science
The compound's unique chemical structure allows for exploration in materials science, particularly in the development of novel materials with specific properties. Potential applications include:
- Polymers: Utilization in creating specialized polymeric materials.
- Coatings: Development of coatings with enhanced durability and protective features.
Case Studies and Research Findings
- Anticancer Properties : A study demonstrated that this compound inhibited proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent against cancer.
- Antimicrobial Studies : Preliminary investigations revealed that this compound exhibited significant activity against several bacterial strains, indicating its promise as a lead compound for antibiotic development.
- Pharmacological Research : Ongoing studies are examining the binding affinities of this compound to various biological targets, contributing to an understanding of its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s core structure shares similarities with several derivatives reported in patents and chemical catalogs. Key structural variations include:
Structural Insights :
- Phenoxy Modifications: Replacement of 4-methylphenoxy with dichlorophenoxy (as in ) increases lipophilicity (logP ~3.5) and enhances membrane permeability but may reduce solubility.
- Amide Side Chains : Ethyl or fluoroethyl groups (e.g., D.1.8, D.1.10) improve target binding affinity in tubulin inhibition, as seen in patent applications .
- Stereochemistry : Enantiomers like (2R)- vs. (2S)-configurations (e.g., ) exhibit distinct biological activities due to differential enzyme interactions.
Tubulin Inhibition:
- D.1.8 and D.1.10: These derivatives inhibit tubulin polymerization at IC₅₀ values of 12 nM and 8 nM, respectively, surpassing benomyl (IC₅₀ = 35 nM) . The ethynylquinolyl moiety likely facilitates binding to the colchicine site.
- Target Compound : Predicted tubulin inhibition (IC₅₀ ~20 nM via molecular docking) but lacks empirical validation.
Antiproliferative Activity:
- CTPS1 Inhibitors (e.g., ): Butanamide derivatives with pyrimidinyl groups show IC₅₀ values of <10 nM against cancer cell lines. The 4-methylphenoxy group in the target compound may offer similar efficacy but requires testing.
Biological Activity
N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₂₂N₂O₂
- Molecular Weight : 298.39 g/mol
- CAS Number : 1020056-15-8
The compound features an amine group and a butanamide backbone, which are crucial for its biological interactions. Its structure allows for various modifications that can enhance its reactivity and biological activity.
This compound interacts with specific molecular targets in biological systems. The proposed mechanisms include:
- Molecular Targets : It binds to enzymes or receptors involved in critical biological processes, potentially influencing pathways related to cell growth and apoptosis.
- Pathways Involved : The compound may modulate signaling pathways that regulate immune responses and cellular functions, contributing to its antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies have shown that it can inhibit the proliferation of cancer cells in culture, with mechanisms likely involving the induction of apoptosis and cell cycle arrest. Specific concentrations have been identified where the compound exhibits maximum efficacy against certain cancer cell lines.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial effects of this compound involved testing against Gram-positive and Gram-negative bacteria. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound has promising potential as an antimicrobial agent, particularly against resistant strains.
Case Study 2: Anticancer Activity
In another study focusing on the anticancer properties, this compound was tested on human breast cancer cell lines (MCF-7). The results showed:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
At a concentration of 50 µM, the compound reduced cell viability significantly, indicating its potential as a therapeutic agent in cancer treatment.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide, and how can reaction conditions be controlled to minimize by-products?
- Methodology : The compound can be synthesized via amidation reactions using 3-amino-2-methylphenol and 4-methylphenoxybutanoyl chloride as starting materials. Key steps include:
- Temperature control : Maintain 0–5°C during coupling to suppress side reactions (e.g., oxidation of the amino group) .
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of aromatic protons (δ 6.8–7.2 ppm), the amide carbonyl (δ 168–170 ppm), and methylphenoxy groups .
- Mass spectrometry : High-resolution ESI-MS provides precise molecular weight verification (expected [M+H]⁺: ~329.4 g/mol) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity and detect trace impurities .
Q. How does the compound’s solubility profile influence experimental design in biological assays?
- Methodology :
- Solubility testing : Use DMSO for stock solutions (50 mM) due to limited aqueous solubility. Dilute in PBS or cell culture media (<0.1% DMSO) to avoid cytotoxicity .
- LogP determination : Experimental logP ~3.2 (calculated via shake-flask method) suggests moderate lipophilicity, impacting membrane permeability in cell-based studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?
- Methodology :
- Assay standardization : Compare activity under consistent conditions (e.g., ATP concentration in kinase assays) to eliminate variability .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for hypothesized targets (e.g., tyrosine kinases) .
- Meta-analysis : Cross-reference data from independent studies (e.g., PubChem BioAssay) to identify consensus mechanisms .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in modulating kinase activity?
- Methodology :
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .
- Docking studies : Perform molecular modeling (AutoDock Vina) to predict binding interactions with kinase ATP pockets .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring thermal stabilization of kinases in cell lysates .
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s metabolic stability?
- Methodology :
- Derivatization : Synthesize analogs with substitutions on the methylphenoxy group (e.g., halogenation) or the butanamide chain (e.g., cyclopropane incorporation) .
- Microsomal stability assays : Test analogs in human liver microsomes (HLM) with LC-MS quantification of parent compound degradation .
- CYP inhibition screening : Identify metabolizing enzymes (e.g., CYP3A4) using fluorogenic substrates .
Data Interpretation and Experimental Design
Q. What experimental controls are critical when assessing the compound’s anti-inflammatory activity in murine models?
- Methodology :
- Vehicle controls : Include DMSO/PBS-treated cohorts to exclude solvent effects .
- Positive controls : Use dexamethasone (1 mg/kg) to benchmark efficacy in LPS-induced inflammation models .
- Dose-response : Test 10–100 mg/kg doses orally, with plasma pharmacokinetics (LC-MS/MS) to correlate exposure and effect .
Q. How can researchers address low yield in scaled-up synthesis of this compound?
- Methodology :
- Process optimization : Switch from batch to flow chemistry for improved heat/mass transfer during amidation .
- By-product analysis : Use LC-MS to identify and suppress side products (e.g., hydrolyzed intermediates) .
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
